1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide
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Overview
Description
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science . This compound, with the molecular formula C5H8N4O, is characterized by its unique structure that includes a five-membered ring containing nitrogen atoms, which contributes to its reactivity and versatility .
Preparation Methods
The synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of glyoxal with ammonia, which forms the imidazole ring . Industrial production methods often employ catalytic processes to enhance yield and purity. For instance, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported to produce disubstituted imidazoles efficiently .
Chemical Reactions Analysis
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is used in the development of drugs for treating various diseases, such as infections and cancer.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can inhibit the function of enzymes or receptors, leading to therapeutic effects . The pathways involved often include inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. Similar compounds include:
1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Known for its use in medicinal chemistry.
2,3-Dihydro-1-oxo-1H-indole-4-carbonitrile: Utilized in the synthesis of compounds with anticonvulsant activity.
4,5-Diphenyl-1H-imidazole-2-yl derivatives: Evaluated for antioxidant activity.
Properties
CAS No. |
756799-99-2 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-methyl-2-oxo-1H-imidazole-5-carboximidamide |
InChI |
InChI=1S/C5H8N4O/c1-9-2-3(4(6)7)8-5(9)10/h2H,1H3,(H3,6,7)(H,8,10) |
InChI Key |
WNMSWWYEMLTCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(NC1=O)C(=N)N |
Origin of Product |
United States |
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